REACTION_CXSMILES
|
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[I:9][C:10]1[C:11]([OH:20])=[C:12]([O:18][CH3:19])[CH:13]=[C:14]([CH:17]=1)[CH:15]=[O:16].C(=O)([O-])[O-].[K+].[K+].C(OC(=O)C)C.CCCCCC>CN(C=O)C>[I:9][C:10]1[CH:17]=[C:14]([CH:13]=[C:12]([O:18][CH3:19])[C:11]=1[O:20][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH:15]=[O:16] |f:2.3.4,5.6|
|
Name
|
|
Quantity
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30 g
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
0.216 mol
|
Type
|
reactant
|
Smiles
|
IC=1C(=C(C=C(C=O)C1)OC)O
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Name
|
|
Quantity
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250 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
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hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)OC(C)=O.CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the reaction
|
Type
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TEMPERATURE
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Details
|
The mixture was then cooled
|
Type
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CUSTOM
|
Details
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the solvent was decanted into ice water (1 L)
|
Type
|
EXTRACTION
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Details
|
The product was extracted with ethyl ether
|
Type
|
WASH
|
Details
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the ethereal layer was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to an oil, which
|
Name
|
|
Type
|
|
Smiles
|
IC=1C=C(C=O)C=C(C1OCC1=CC=CC=C1)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |